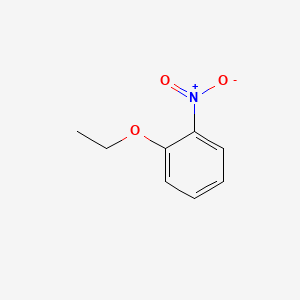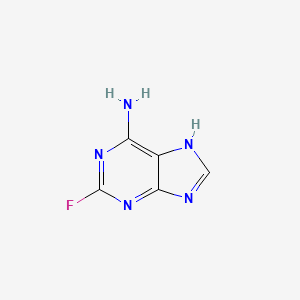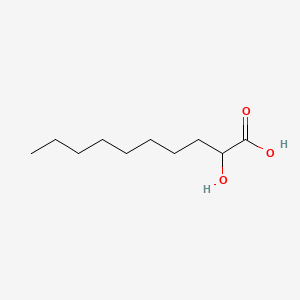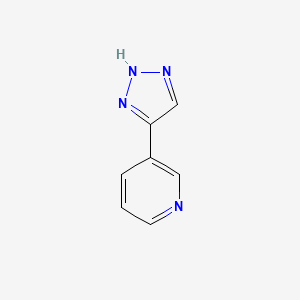
3-(1H-1,2,3-triazol-4-yl)pyridine
描述
3-(1H-1,2,3-Triazol-4-yl)pyridine is a compound with the CAS Number: 120241-79-4 and a molecular weight of 146.15 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
3-(1H-1,2,3-Triazol-4-yl)pyridine is a solid substance at room temperature . It has a molecular weight of 146.15 .科学研究应用
Role in Cancer Research
3-TYP has been identified as an inhibitor of SIRT3, a major mitochondrial NAD+ -dependent deacetylase . SIRT3 plays a crucial role in regulating mitochondrial energy metabolism, including fatty acid oxidation, the Krebs cycle, and the respiratory chain to maintain metabolic homeostasis . The roles of SIRT3 vary in different cancers and have cell- and tumor-type specificity . Therefore, 3-TYP can be used in cancer research to study the role of SIRT3 in various cancers .
Development of Small Molecule Modulators
The critical functions of SIRT3 have renewed interest in the development of small molecule modulators that regulate its activity . 3-TYP, as a selective and effective SIRT3 inhibitor, can be used in the development of these modulators .
Study of Cellular Energy Metabolism
SIRT3 deacetylates and regulates the enzymes involved in regulating mitochondrial energy metabolism . As 3-TYP is an inhibitor of SIRT3, it can be used to study the effects of inhibiting these processes .
Role in Glioblastoma Research
In a study on glioblastoma (GBM), a common primary malignant brain tumor, 3-TYP was used to inhibit SIRT3 . This inhibition partially restored the anti-proliferation and migration effects of atractylon, a bioactive compound, in GBM cells . Therefore, 3-TYP can be used in GBM research to study the role of SIRT3 in the tumorigenesis of GBM .
Use in In Vivo Studies
3-TYP has been used in in vivo studies, specifically in xenograft models, to study the effects of SIRT3 inhibition . This makes 3-TYP a valuable tool in preclinical research .
Role in Oxidative Stress and Apoptosis
3-TYP increases the acetylation level of SOD2 and aggravates oxidative stress and apoptosis . This suggests that 3-TYP can be used in research to study the role of SIRT3 in oxidative stress and apoptosis .
作用机制
Target of Action
It’s known that many compounds with similar structures interact with various types of receptors, enzymes, and transport proteins . The specific targets of 3-TYP would need to be determined through further experimental studies.
Mode of Action
The mode of action of 3-TYP involves its interaction with its targets. This interaction could involve binding to a receptor, inhibiting an enzyme, or modulating a transport protein The resulting changes from this interaction could involve alterations in cellular signaling, metabolic processes, or transport mechanisms .
Biochemical Pathways
The biochemical pathways affected by 3-TYP would depend on its specific targets and mode of action. Given that many compounds with similar structures interact with various types of receptors, enzymes, and transport proteins, it’s likely that 3-TYP could affect multiple biochemical pathways . These could include pathways involved in signal transduction, metabolism, and transport . The downstream effects of these pathway alterations could involve changes in cellular function, metabolism, and homeostasis .
Pharmacokinetics
These properties are crucial for determining the bioavailability of a drug . Factors such as solubility, permeability, and stability can influence these properties . Further experimental studies would be needed to determine the specific ADME properties of 3-TYP.
Result of Action
The molecular and cellular effects of 3-TYP’s action would depend on its specific targets and mode of action. One study suggests that 3-TYP may have a role in regulating mitochondrial protein acetylation, which could have implications for cellular metabolism and function . .
Action Environment
The action, efficacy, and stability of 3-TYP could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules . Additionally, factors such as the route of administration and the formulation of the drug could also influence its action
安全和危害
未来方向
属性
IUPAC Name |
3-(2H-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXFEFOIYPNBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3-triazol-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



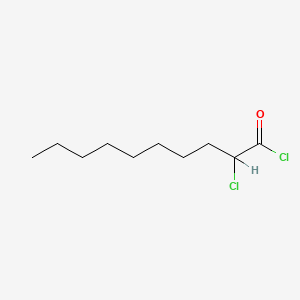

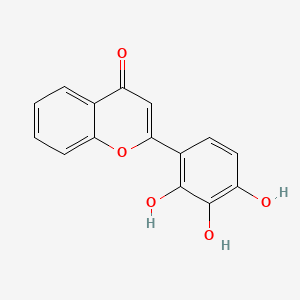



![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)

